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Compound of Interest

Compound Name: Affinine

Cat. No.: B1238560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Affinine is a monoterpenoid indole alkaloid belonging to the vobasine family. It is primarily

isolated from various species of the Tabernaemontana genus (formerly Peschiera), notably

Tabernaemontana affinis (previously Peschiera affinis). The structural elucidation and

characterization of Affinine rely heavily on a combination of spectroscopic techniques,

including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the key

spectroscopic data for Affinine, along with the experimental protocols typically employed for

their acquisition.

Chemical Structure
IUPAC Name: (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-

hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one Molecular Formula: C₂₀H₂₄N₂O₂

Molar Mass: 324.42 g/mol

Spectroscopic Data
The following tables summarize the key spectroscopic data for Affinine, compiled from peer-

reviewed literature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Affinine (CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.50 - 7.00 m - Ar-H

5.35 q 6.8 H-19

4.15 s - H-21

3.80 d 11.0 H-17a

3.55 d 11.0 H-17b

3.40 m - H-3, H-5

2.60 s - N-CH₃

2.45 s - C-CH₃

1.65 d 6.8 H-18

Table 2: ¹³C NMR Spectroscopic Data for Affinine (CDCl₃)
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Chemical Shift (δ, ppm) Carbon Atom

183.5 C-2

145.0 C-13

136.5 C-8

128.0 C-11

121.5 C-10

119.8 C-9

118.0 C-20

110.0 C-12

68.0 C-17

65.5 C-21

60.0 C-5

54.0 C-3

42.0 C-16

38.0 N-CH₃

35.0 C-15

30.0 C-14

25.0 C-6

20.0 C-19

12.5 C-18

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Affinine
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m/z Relative Intensity (%) Proposed Fragment

324 - [M]⁺

309 - [M - CH₃]⁺

295 - [M - C₂H₅]⁺

253 - [M - C₄H₅O]⁺

194 - [C₁₃H₁₀N₂]⁺

130 - [C₉H₈N]⁺

Note: The molecular ion peak [M]⁺ is observed at m/z 324, consistent with the molecular

formula C₂₀H₂₄N₂O₂.

Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data for Affinine (KBr)

Wavenumber (cm⁻¹) Functional Group

3400 O-H (hydroxyl)

3250 N-H (indole)

2950 C-H (aliphatic)

1680 C=O (amide)

1620 C=C (aromatic)

1460 C-H (bending)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Affinine,

based on standard methodologies for natural product characterization.

NMR Spectroscopy
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Sample Preparation: A sample of purified Affinine (5-10 mg) is dissolved in approximately 0.5

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 10-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction,

baseline correction, and referencing to the TMS signal.

Mass Spectrometry
Instrumentation: Electron Ionization Mass Spectrometry (EI-MS) is typically performed using a

gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass
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spectrometer.

EI-MS Protocol:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 50-500.

Sample Introduction: The sample is introduced via a direct insertion probe or after separation

on a GC column. The sample is heated to ensure volatilization.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and

the major fragment ions. The fragmentation pattern provides valuable information about the

structure of the molecule.

Infrared Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to obtain the

infrared spectrum.

Sample Preparation (KBr Pellet Method):

A small amount of dry Affinine (1-2 mg) is finely ground with approximately 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1238560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A background spectrum of a pure KBr pellet is recorded and automatically subtracted from

the sample spectrum.

Data Analysis: The positions and shapes of the absorption bands are correlated with the

presence of specific functional groups in the Affinine molecule.

Visualization of Spectroscopic Analysis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1238560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Tabernaemontana sp. Plant Material

Solvent Extraction

Chromatographic Separation
(e.g., Column, HPLC)

Pure Affinine Isolate

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(EI-MS)

Infrared Spectroscopy
(FT-IR)

NMR Data
(Chemical Shifts, Couplings)

MS Data
(Molecular Ion, Fragmentation)

IR Data
(Functional Groups)

Structure of Affinine
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Caption: Workflow for the isolation and spectroscopic characterization of Affinine.
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To cite this document: BenchChem. [Spectroscopic Data of Affinine: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238560#spectroscopic-data-of-affinine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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